molecular formula C7H11NO2 B11923479 tert-butyl 2H-azirine-3-carboxylate CAS No. 215181-17-2

tert-butyl 2H-azirine-3-carboxylate

Cat. No.: B11923479
CAS No.: 215181-17-2
M. Wt: 141.17 g/mol
InChI Key: ATIZUBVHCAPGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2H-azirine-3-carboxylate: is a nitrogen-containing heterocyclic compound characterized by a three-membered azirine ring. This compound is notable for its high ring strain and electrophilic nature, making it a valuable intermediate in organic synthesis. The presence of the tert-butyl ester group enhances its stability and solubility, facilitating its use in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Scientific Research Applications

Chemistry: tert-Butyl 2H-azirine-3-carboxylate is used as a versatile building block in organic synthesis. Its high reactivity allows for the construction of various heterocyclic compounds, including pyrroles, pyridines, and quinolines .

Biology and Medicine: The compound’s ability to form stable aziridine intermediates makes it valuable in the synthesis of bioactive molecules. It has been used in the preparation of potential pharmaceutical agents, including antibiotics and enzyme inhibitors .

Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its unique reactivity profile enables the development of novel polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 2H-azirine-3-carboxylate primarily involves its electrophilic azirine ring. The strained three-membered ring readily undergoes nucleophilic attack, leading to the formation of aziridine intermediates. These intermediates can further react to form a variety of products, depending on the reaction conditions and nucleophiles present .

Comparison with Similar Compounds

Properties

CAS No.

215181-17-2

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

tert-butyl 2H-azirine-3-carboxylate

InChI

InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-4-8-5/h4H2,1-3H3

InChI Key

ATIZUBVHCAPGTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.